5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide

Description

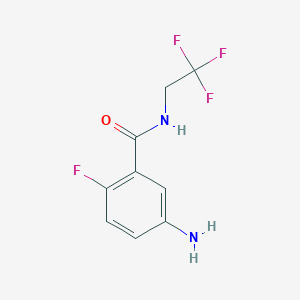

5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide is a benzamide derivative characterized by:

- Core structure: A benzene ring substituted with an amino group (-NH₂) at position 5 and a fluorine atom at position 2.

- N-substituent: A 2,2,2-trifluoroethyl group (-CH₂CF₃) attached to the benzamide’s nitrogen.

- Molecular formula: Presumed to be C₁₀H₉F₄N₂O (based on structural analogs) with a molecular weight of approximately 273.19 g/mol.

The trifluoroethyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

5-amino-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O/c10-7-2-1-5(14)3-6(7)8(16)15-4-9(11,12)13/h1-3H,4,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTDIQNWQNTYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Nitro-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide

The nitro reduction pathway begins with 5-nitro-2-fluorobenzoic acid, a commercially available precursor. The carboxylic acid is first activated via conversion to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 4–6 hours). The resulting acid chloride is then reacted with 2,2,2-trifluoroethylamine in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. This step yields 5-nitro-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide as a crystalline intermediate.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Acid Activation Agent | Thionyl chloride (2.2 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C (amide formation) |

| Reaction Time | 12–18 hours |

Reduction of Nitro Group to Amino Group

The nitro intermediate undergoes catalytic hydrogenation using H₂ gas (1–3 atm) and 10% palladium on carbon (Pd/C) in methanol at room temperature. This step selectively reduces the nitro group to an amine while preserving the amide bond and fluorine substituents. Alternative reducing agents, such as iron powder in acidic media, may also be employed but often result in lower yields (60–75% vs. 85–92% for catalytic hydrogenation).

Hydrogenation Conditions

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd/C (5–10 wt%) |

| Solvent | Methanol |

| Pressure | 1–3 atm H₂ |

| Duration | 4–8 hours |

Synthetic Route 2: Direct Coupling with Amino Protection

Protection of Amino Group

To circumvent interference from the amine during amide bond formation, the amino group in 5-amino-2-fluorobenzoic acid is protected using tert-butoxycarbonyl (Boc) anhydride. The reaction proceeds in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding Boc-protected 5-amino-2-fluorobenzoic acid.

Amide Bond Formation

The Boc-protected acid is coupled with 2,2,2-trifluoroethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. This method avoids the need for acid chloride formation and proceeds at room temperature over 24 hours.

Coupling Agent Performance

| Coupling System | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt | 78–85 | ≥95 |

| DCC/DMAP | 65–72 | 90–93 |

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, followed by neutralization with aqueous sodium bicarbonate. This step restores the free amine, yielding the final product with >90% purity after recrystallization from ethyl acetate/hexane.

Alternative Methods and Optimization Strategies

Microwave-assisted synthesis has been explored to accelerate reaction times. For example, coupling the Boc-protected acid with 2,2,2-trifluoroethylamine under microwave irradiation (100°C, 30 minutes) achieves 80% yield, comparable to traditional methods but with a 10-fold reduction in duration. Additionally, flow chemistry systems enable continuous production of the nitro intermediate, enhancing throughput for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous hydrogenation reactors with immobilized Pd/Al₂O₃ catalysts are preferred over batch systems, as they minimize catalyst handling risks and improve H₂ utilization. Solvent recovery systems, such as distillation columns for DCM and methanol, are integrated to reduce waste.

Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 10–50 metric tons |

| Batch Cycle Time | 48–72 hours |

| Overall Yield | 65–75% |

Analytical Characterization of the Final Product

The identity and purity of 5-amino-2-fluoro-N-(2,2,2-trifluoroethyl)-benzamide are confirmed via:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of this compound nitro compound.

Reduction: Formation of this compound amine.

Substitution: Formation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 5-amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamides with trifluoromethyl groups have demonstrated potent activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The introduction of electron-withdrawing groups like fluorine enhances the binding affinity to target proteins involved in cancer progression .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 | 22.09 | Induces apoptosis |

| This compound | MCF-7 | 6.40 | Inhibits cell proliferation |

Antimicrobial Activity

The compound has shown promise as a potential antimicrobial agent. Research indicates that benzamide derivatives can act as inhibitors of key enzymes in bacterial metabolism. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoroethyl group can lead to enhanced potency against resistant strains of bacteria .

Enzyme Inhibition

Fluorinated benzamides have been explored for their ability to inhibit enzymes such as IκB kinase β. This inhibition is crucial for developing treatments for conditions like chronic obstructive pulmonary disease and atopic dermatitis. The unique electronic properties imparted by the trifluoroethyl group may enhance binding interactions with enzyme active sites .

Material Science Applications

The incorporation of fluorinated compounds in materials science has led to advancements in creating hydrophobic coatings and advanced polymers. The fluorinated groups improve the surface properties of materials, making them more resistant to water and other solvents. These properties are beneficial in various industrial applications ranging from electronics to textiles .

Case Studies

- Anticancer Drug Development : A study demonstrated that a series of fluorinated benzamides showed significant cytotoxicity against cancer cell lines with IC50 values indicating effective inhibition of tumor growth. These results support further optimization for clinical applications .

- Antimicrobial Agent Screening : High-throughput screening of benzamide derivatives revealed several candidates with potent activity against multidrug-resistant bacteria. The structure modifications involving trifluoromethyl substitutions were critical in enhancing their antimicrobial efficacy .

Mechanism of Action

The mechanism by which 5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Benzamides with Trifluoroethyl Groups

Notes:

Fluorinated Benzamides with Varied Substitution Patterns

Structural Insights :

Agrochemical and Pharmaceutical Analogs

Biological Activity

5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often begins with the preparation of 2-fluoro-6-cyano trifluorotoluene, followed by hydrogenation and hydrolysis, which leads to the desired benzamide derivative. The trifluoroethyl group is introduced to enhance lipophilicity and biological activity.

Structure-Activity Relationships (SAR)

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly affect their biological properties. The presence of these groups often enhances metabolic stability and alters the binding affinity to biological targets. For instance, SAR studies indicate that compounds with electron-withdrawing groups like trifluoromethyl exhibit improved cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

Biological Evaluations

Recent studies have demonstrated the potential anticancer activity of this compound through various in vitro assays. The compound has shown promising results in cytotoxicity tests against several cancer cell lines.

Cytotoxicity

The cytotoxic effects were evaluated using standard assays such as MTT or XTT assays. The compound exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines. For example, one study reported IC50 values of 22.09 µg/mL for MCF-7 cells and 6.40 µg/mL for A-549 cells .

The proposed mechanism involves induction of apoptosis and disruption of cellular integrity in cancer cells. Observations included cell shrinkage, chromatin condensation, and cellular disintegration upon treatment with the compound . Additionally, molecular docking studies suggest that this compound may interact with specific protein targets involved in cell proliferation and survival pathways.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of fluorinated benzamides:

- Anticancer Activity : A series of benzamide derivatives were screened for anticancer properties, revealing that those with trifluoromethyl substitutions had enhanced efficacy compared to non-fluorinated analogs .

- Antimicrobial Properties : Other studies have explored the antimicrobial potential of related compounds, indicating that modifications involving trifluoromethyl groups can lead to increased antibacterial activity against resistant strains .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| This compound | MCF-7 | 22.09 | Anticancer |

| This compound | A-549 | 6.40 | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-fluoro-N-(2,2,2-trifluoro-ethyl)-benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-amino-2-fluorobenzoic acid derivatives with 2,2,2-trifluoroethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to convert the acid to an acyl chloride.

- Amide bond formation : React the activated intermediate with 2,2,2-trifluoroethylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Critical Considerations : Substituent positioning (e.g., fluorine at C2) may sterically hinder coupling; using polar aprotic solvents (DMF, DMSO) can enhance reactivity. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting point : Determine via differential scanning calorimetry (DSC) or capillary method. Compare to structurally similar benzamides (e.g., 2-Amino-5-chlorobenzoxazole, mp 181–184°C) to assess purity .

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Fluorinated ethyl groups may enhance lipid solubility .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), trifluoroethyl signals (δ 3.5–4.5 ppm), and amide protons (δ 8.0–10.0 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™). Fluorine substituents may enhance binding to hydrophobic pockets .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values .

- Metabolic stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Trifluoroethyl groups may reduce metabolic liability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzamides?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) to isolate substituent effects. For example, replacing chlorine with amino groups may alter target selectivity .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity or CRISPR-based gene knockout to verify target relevance .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability.

- Caco-2 Permeability Assay : Evaluate intestinal absorption. Fluorine atoms may enhance passive diffusion but reduce active transport .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin. High binding (>95%) may limit free drug availability .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., PARP-1). Prioritize derivatives with lower ΔG values (< -8 kcal/mol).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Fluorine’s electronegativity may stabilize hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME predict logP, BBB permeability, and hERG inhibition. Trifluoroethyl groups may improve CNS penetration but increase cardiotoxicity risk .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- HPLC-MS/MS : Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify degradation products. Fluorine’s stability reduces hydrolytic degradation but increases photolytic risk .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to inform storage guidelines (e.g., -20°C, amber vials) .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.